“N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3N2O3 . It has a molecular weight of 234.13 g/mol .
The molecular structure of “N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” consists of a nitro group (-NO2) and three fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group . The InChI string representation of the molecule is InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14)
.
“N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” has a molecular weight of 234.13 g/mol . It has a topological polar surface area of 74.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 .
The compound is classified as an acetamide and can be sourced from various chemical suppliers and research articles that detail its synthesis and applications. It is noted for its role in the synthesis of heterocyclic compounds, including pyrazoles and oxazoles, which are significant in drug discovery.
The synthesis of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide typically involves a multi-step process that may include the introduction of the trifluoromethyl group followed by nitration.
The reaction conditions, such as temperature, time, and concentration of reagents, are critical for optimizing yield and purity. For instance, maintaining a temperature below 10°C during nitration helps prevent over-nitration .
The molecular structure of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide features:
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide participates in various chemical reactions:
These reactions are influenced by the electronic effects imparted by the trifluoromethyl and nitro groups.
The mechanism of action for N-(2,3,4-trifluoro-6-nitrophenyl)acetamide has been explored in limited studies:
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide exhibits several notable physical and chemical properties:
These properties contribute to its applicability in both synthetic chemistry and potential therapeutic contexts .
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide has several scientific applications:
Research continues to explore its full range of applications and biological activities.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2